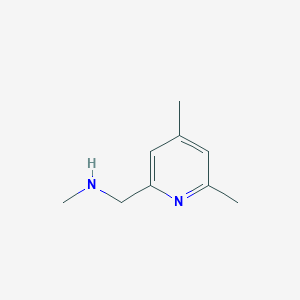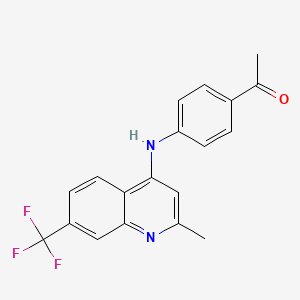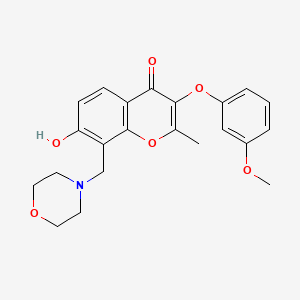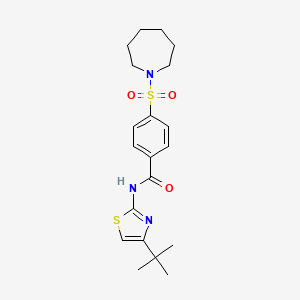
1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4,6-Dimethylpyridin-2-yl)ethanone” is a compound with the CAS Number: 59576-31-7. It has a molecular weight of 149.19 . It is commonly used in pharmaceutical, agricultural, and industrial fields. This compound is an important intermediate in the synthesis of various drugs .
Molecular Structure Analysis
The InChI Code for “1-(4,6-Dimethylpyridin-2-yl)ethanone” is 1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The compound “1-(4,6-Dimethylpyridin-2-yl)ethanone” has a molecular weight of 149.19 g/mol. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine , have been reported to exhibit antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, suggesting potential for the development of new antiviral agents .
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory activities. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be explored for its efficacy in reducing inflammation, which is a key factor in many diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The structural framework of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be utilized in synthesizing new compounds that target specific pathways involved in cancer progression .
Antimicrobial Effects
The indole scaffold is also associated with antimicrobial properties. Research into similar compounds indicates that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be developed into a new class of antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .
Antitubercular Activity
Given the biological activity of indole derivatives in combating tuberculosis, there is a possibility that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be investigated for its potential use in treating this infectious disease .
Antidiabetic Potential
Indole-based compounds have shown promise in the treatment of diabetes. The chemical structure of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine may offer a new avenue for the development of antidiabetic medications .
Antimalarial Properties
The indole nucleus is present in many compounds with antimalarial activity. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be a candidate for creating new treatments for malaria .
Neuroprotective Effects
Research into indole derivatives has indicated potential neuroprotective effects. This opens up the possibility for 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine to be used in the development of treatments for neurodegenerative diseases .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-8(2)11-9(5-7)6-10-3/h4-5,10H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGQSYIDZBFYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)



![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)